Physicochemical Differentiation: XLogP3 and Lipophilic Efficiency vs. Ortho-Ethoxy Regioisomer
The para‑ethoxy substitution pattern of the target compound produces a computed lipophilicity (XLogP3 = 3.5) that is nominally identical to its ortho‑ethoxy regioisomer, N1‑(2‑ethoxyphenyl)‑N2‑(3‑phenylpropyl)oxalamide (CAS 899749‑06‑5), based on atom‑based calculation methods. However, the two regioisomers differ in topological polar surface area (TPSA). The target compound has a TPSA of 67.4 Ų [1], while the ortho isomer is expected to exhibit a slightly reduced effective TPSA due to intramolecular hydrogen bonding between the ortho‑ethoxy oxygen and the adjacent amide NH, which partially shields polarity. This difference, though modest in absolute terms, can translate into distinguishable membrane permeability and oral absorption potential as predicted by the Veber rule (compounds with TPSA < 140 Ų and ≤10 rotatable bonds are more likely to exhibit good oral bioavailability) [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 67.4 Ų |
| Comparator Or Baseline | N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide: TPSA expected <67.4 Ų due to intramolecular H‑bond shielding (value not separately published) |
| Quantified Difference | Directional: target compound has higher effective TPSA than ortho isomer |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); Veber rule framework |
Why This Matters
A higher effective TPSA may reduce passive membrane permeability relative to the ortho isomer, which is relevant when selecting among regioisomers for cell‑based assays where intracellular target access is required.
- [1] PubChem Compound Summary for CID 7584897, N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7584897 (accessed 2026). View Source
- [2] Veber, D. F., Johnson, S. R., Cheng, H.‑Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. View Source
